molecular formula C15H19N3O2 B11788281 Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11788281
M. Wt: 273.33 g/mol
InChI Key: YHTNVUSMVJHAAY-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The tert-butyl group attached to the phenyl ring provides steric hindrance, which can influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring can yield nitro derivatives, while reduction of the triazole ring can produce amine derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility and potential for the development of new materials and pharmaceuticals .

Biological Activity

Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16_{16}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 300.36 g/mol

The presence of the triazole ring and the tert-butyl group contributes to its unique biological properties.

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains. A study reported that compounds with similar triazole structures demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

2. Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound's structure suggests potential activity against fungal pathogens, particularly those resistant to traditional treatments. In vitro studies have shown that similar triazole compounds can inhibit the growth of Candida albicans with IC50 values in the low micromolar range .

3. Anti-cancer Properties

The anti-cancer potential of this compound has been investigated in several studies. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases associated with cell proliferation and survival pathways. For instance, a related study demonstrated that triazole derivatives could inhibit HSET (KIFC1), leading to multipolar spindle formation and cell death in centrosome-amplified cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets:

  • Inhibition of Kinases : Triazole derivatives often act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
  • Disruption of Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt fungal cell membranes.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated a notable reduction in bacterial viability upon treatment with the compound, highlighting its potential as a therapeutic agent against resistant strains .

Case Study 2: Anti-cancer Activity

In another research effort, the effects of this compound on human cancer cell lines were assessed. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values below those of standard chemotherapeutics used for comparison .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 2-[3-(4-tert-butylphenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)12-7-5-11(6-8-12)14-16-10-18(17-14)9-13(19)20-4/h5-8,10H,9H2,1-4H3

InChI Key

YHTNVUSMVJHAAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN(C=N2)CC(=O)OC

Origin of Product

United States

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